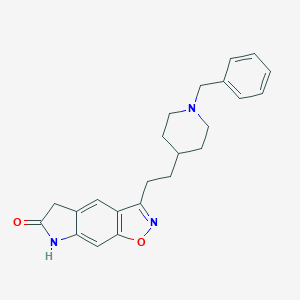
5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits unique biological properties that make it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The exact mechanism of action of 5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that 5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one exhibits low toxicity and is well-tolerated by animals. This compound has been found to cause a decrease in tumor size and volume in animal models of cancer. Moreover, it has been shown to possess antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a useful tool for cancer research. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on 5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one. One of the areas of interest is the development of new derivatives of this compound with improved properties. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one involves the condensation of 4-ethoxy-2-methylpyrimidine-5-carbaldehyde with n-butylamine in the presence of a catalytic amount of acetic acid. The reaction mixture is heated under reflux conditions for several hours, followed by the addition of water and extraction with an organic solvent. The resulting product is purified by recrystallization to obtain the pure compound.
Aplicaciones Científicas De Investigación
5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
145729-66-4 |
|---|---|
Nombre del producto |
5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one |
Fórmula molecular |
C11H18N2O2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
5-butyl-4-ethoxy-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C11H18N2O2/c1-4-6-7-9-8-13(3)11(14)12-10(9)15-5-2/h8H,4-7H2,1-3H3 |
Clave InChI |
KNCYEBHVSMAXJR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN(C(=O)N=C1OCC)C |
SMILES canónico |
CCCCC1=CN(C(=O)N=C1OCC)C |
Sinónimos |
2(1H)-Pyrimidinone,5-butyl-4-ethoxy-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



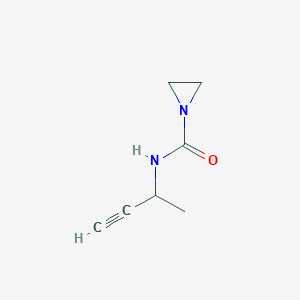
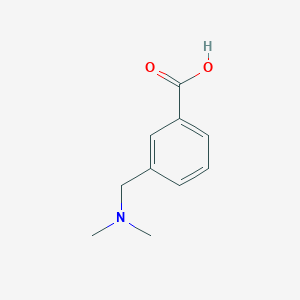
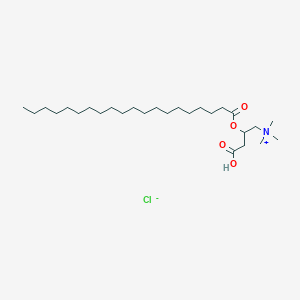


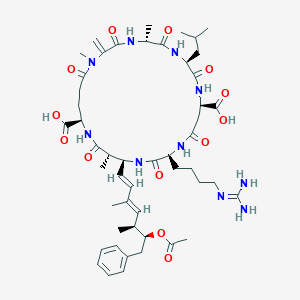
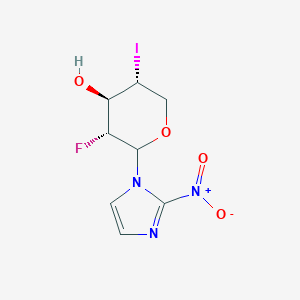



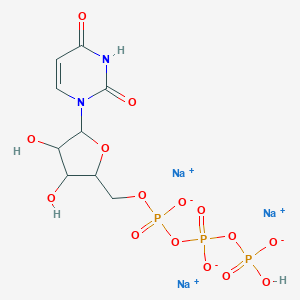
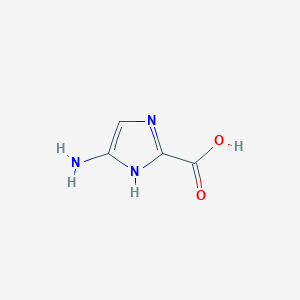
![2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B127797.png)
